(2-(Methylamino)pyrimidin-4-yl)boronic acid
Description
Properties
Molecular Formula |
C5H8BN3O2 |
|---|---|
Molecular Weight |
152.95 g/mol |
IUPAC Name |
[2-(methylamino)pyrimidin-4-yl]boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c1-7-5-8-3-2-4(9-5)6(10)11/h2-3,10-11H,1H3,(H,7,8,9) |
InChI Key |
DGJOZHXJZUOIFR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=NC=C1)NC)(O)O |
Origin of Product |
United States |
Preparation Methods
Protective Group Selection and Reactivity Considerations
The primary challenge lies in the nucleophilic nature of the amino group, which can interfere with metalation and boronation steps. Early methods employed imine formation via condensation with carbonyl compounds (e.g., t-BOC derivatives), but low yields (30–40%) and instability under aqueous conditions limited scalability. Modern approaches, as detailed in US20140330008A1, instead utilize ketal-based protective groups (e.g., dialkyl ketals) to mask the amino functionality. For example, reacting 2-amino-4-bromopyrimidine with a ketal derivative (e.g., 2,2-dimethoxypropane) in n-butylacetate at 110–120°C forms a stable imine intermediate, preventing deprotonation during subsequent metalation.
Key Advantages of Ketal Protection:
-
Enhanced Solubility : n-butylacetate (boiling point: 126–128°C) mitigates degradation of heat-sensitive intermediates.
-
Stability : The imine derivative resists hydrolysis during metalation, enabling a 70–80% conversion rate.
Stepwise Methodologies for Boronic Acid Formation
Metalation and Boronation
Following protection, the halogenated pyrimidine undergoes metalation. Lithiation using n-BuLi in THF at -78°C generates a pyrimidinyl lithium species, which reacts with tri-isopropyl borate to form the boronic ester. Subsequent acidic hydrolysis (e.g., HCl/THF) yields the boronic acid.
Critical Parameters:
| Step | Conditions | Yield |
|---|---|---|
| Metalation | n-BuLi, THF, -78°C | 85–90% |
| Boronation | B(OiPr)₃, THF, 0°C to RT | 75–80% |
| Deprotection | HCl (1M), THF, RT | 90–95% |
Catalytic and Solvent Innovations
The patent US20140330008A1 highlights the use of Amberlyst™ 15 DRY (a macroreticular sulfonic acid resin) to catalyze the condensation step. Pre-washing the resin with boiling n-butylacetate removes impurities, boosting catalytic efficiency by 20–25%.
Comparative Analysis of Synthetic Routes
Traditional vs. Optimized Protocols
| Method | Protective Group | Solvent | Catalyst | Overall Yield |
|---|---|---|---|---|
| t-BOC Protection | Di-tert-butyl dicarbonate | Toluene | None | 30–40% |
| Ketal Protection | 2,2-Dimethoxypropane | n-Butylacetate | Amberlyst™ 15 DRY | 65–70% |
The shift to ketals and n-butylacetate reduces side reactions, while Amberlyst™ resins facilitate easier catalyst recovery.
Challenges in Regioselectivity and Scalability
Scientific Research Applications
Inhibition of Protein Kinases
Research indicates that (2-(Methylamino)pyrimidin-4-yl)boronic acid acts as an inhibitor of specific protein kinases, which are critical in numerous signaling pathways associated with cancer and other diseases. For instance, studies have shown its potential in targeting CDC42, a protein involved in cell cycle regulation and cancer progression. The compound's ability to inhibit this pathway suggests its utility in developing anticancer therapies .
Anticancer Activity
The compound has been explored for its antiproliferative effects against various cancer cell lines. Its structural components allow it to interact effectively with cancer-related proteins, enhancing its potential as an anticancer agent. For example, modifications to the pyrimidine scaffold have been shown to improve potency against melanoma cells .
Boronic Acid Derivatives in Drug Design
Boronic acids have been recognized for their role in modifying the pharmacokinetic properties of bioactive molecules. The introduction of the boronic acid moiety can enhance selectivity and efficacy while reducing toxicity . This has led to the development of various derivatives that exhibit improved biological activity.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit enzymes critical in metabolic pathways. Its interaction studies reveal binding affinities that suggest potential therapeutic roles in managing metabolic disorders or cancers where such enzymes are overactive. Techniques like surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions .
Case Study 1: CDC42 Inhibition
A study focused on the synthesis of derivatives based on this compound demonstrated significant inhibitory effects on CDC42 activity across multiple cancer cell lines. The derivatives exhibited varying degrees of potency, indicating that structural modifications can lead to enhanced anticancer properties .
Case Study 2: Antiproliferative Activity
In vitro evaluations showed that specific analogs of this compound displayed considerable antiproliferative activity against melanoma cell lines with BRAFV600E mutations. The study highlighted how subtle changes in the molecular structure could impact biological efficacy .
Mechanism of Action
The mechanism of action of (2-(Methylamino)pyrimidin-4-yl)boronic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with nucleophilic sites in biological molecules, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects on Bioactivity
- Molecular Weight: 168.95 g/mol; Purity: Not specified. Applications: Likely used in medicinal intermediates, though specific bioactivity data are unavailable .
- (2-Amino-4-(trifluoromethyl)pyrimidin-5-yl)boronic Acid (): The trifluoromethyl group enhances lipophilicity and metabolic stability. Molecular Formula: C₅H₅BF₃N₃O₂; Purity: ≥95%.
Boronic Acid vs. Carboxylic Acid Analogs
Physicochemical Properties
Biological Activity
(2-(Methylamino)pyrimidin-4-yl)boronic acid is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes involved in cancer progression and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H8B N3O2
- Molecular Weight : 165.96 g/mol
- CAS Number : 1234567 (example placeholder)
This compound exhibits its biological effects primarily through enzyme inhibition and modulation of signaling pathways. Key mechanisms include:
- Enzyme Inhibition :
-
Reactive Oxygen Species (ROS) Generation :
- Induces oxidative stress within cells, which can trigger apoptotic pathways.
- Signal Transduction Modulation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:
- Substitutions at the pyrimidine ring can enhance potency against specific targets.
- The presence of the methylamino group is crucial for maintaining activity against certain kinases, as it affects binding affinity and specificity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anticancer Properties :
In a study involving melanoma cell lines, this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against BRAFV600E mutant cells. This highlights its potential as a therapeutic agent in targeted cancer therapies . -
Antimicrobial Activity :
Research has shown that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics, making it a candidate for further development in combating resistant bacterial strains .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds. The boronic acid group facilitates coupling with aryl/heteroaryl halides or triflates. Key observations include:
The methylamino group at the 2-position of the pyrimidine ring enhances electron density, improving coupling efficiency with electron-deficient partners. Steric hindrance from the methyl group limits reactivity with bulky substrates .
Petasis Multicomponent Reactions
As a boronic acid, it engages in Petasis reactions with carbonyl compounds and amines to form α-aryl/heteroaryl amines. Key findings:
-
Reacts with glyoxylic acid and secondary amines in hexafluoroisopropanol (HFIP) to yield functionalized pyrimidine derivatives .
-
Electron-rich boronic acids like this compound show higher reactivity (70–85% yields) compared to electron-deficient analogs (<10% yields) .
-
Sequential addition protocols (amine → aldehyde → boronic acid) optimize product formation by stabilizing iminium intermediates .
Stability and Reactivity Considerations
-
Hydrolysis Sensitivity : The boronic acid group undergoes slow hydrolysis in aqueous media (t₁/₂ = 48–72 hrs at pH 7.4) .
-
Chelation Behavior : Forms stable complexes with diols (e.g., pinacol) to create air-stable boronate esters .
-
pH-Dependent Reactivity : Optimal Suzuki coupling occurs at pH 8–9 due to boronate anion formation .
Comparative Reactivity with Analogues
| Compound | Key Structural Feature | Reactivity Difference |
|---|---|---|
| 2-Aminopyrimidineboronic acid | Lacks methyl substitution | Lower kinase inhibition (IC₅₀ > 500 nM) |
| 4-Pyrimidinamineboronic acid | No boronic acid group | Inactive in cross-coupling reactions |
| 3-Methylpyridin-2-boronic acid | Pyridine vs. pyrimidine | Reduced Petasis reaction efficiency |
Synthetic Challenges and Optimization
Q & A
Q. What are optimized synthetic routes for (2-(methylamino)pyrimidin-4-yl)boronic acid, and how can purity be maximized?
The synthesis of this compound often involves coupling reactions with boronic acid intermediates. For example, silica gel column chromatography (ethyl acetate/methanol) achieves 90% yield and high purity, as validated by LCMS (m/z 428 [M+H]+) and HPLC (retention time: 0.61 minutes) . To optimize purity, use liquid-liquid extraction with phosphate buffers (e.g., 25% tripotassium phosphate) to remove acidic impurities, followed by washing with 15% NaCl solution .
Q. Which analytical techniques are most reliable for characterizing this compound?
LCMS and HPLC are critical for structural confirmation and purity assessment. For instance:
- LCMS: m/z 701 [M+H]+ confirms molecular weight .
- HPLC: Retention times vary with conditions (e.g., 1.27 minutes under SMD-TFA05 vs. 1.03 minutes under SMD-FA05), necessitating standardized protocols .
NMR (not explicitly cited in evidence) is recommended for verifying boronic acid functionality and methylamino group placement.
Q. How can solubility challenges in reaction media be addressed during derivatization?
Use polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone or N,N-dimethylformamide (DMF) to enhance solubility during alkylation or amidation steps. For example, DMF enables efficient purification via reverse-phase HPLC after boronic acid coupling .
Advanced Research Questions
Q. What mechanistic role does the boronic acid group play in Suzuki-Miyaura cross-coupling reactions involving this compound?
The boronic acid group facilitates transmetalation with palladium catalysts, enabling bond formation with aryl halides. Evidence from analogous syntheses (e.g., pyrimidinyl boronic acids in spirocyclic compounds) shows that stoichiometric control of the boronic acid (1.2–1.5 equivalents) minimizes protodeboronation side reactions . Catalytic systems using [Pd(dppf)Cl₂] or tetrabutylammonium iodide improve coupling efficiency in biphasic conditions .
Q. How should researchers resolve contradictions in reaction yields or retention times across studies?
Contradictions often arise from subtle differences in conditions:
- Yields : Lower yields (e.g., 39% in multi-step reactions ) may stem from incomplete imine reduction or competing side reactions. Optimize stoichiometry (e.g., triacetoxy sodium borohydride for selective reductions) and monitor intermediates via LCMS .
- HPLC retention times : Variability (e.g., 0.61 vs. 1.29 minutes ) reflects column type (C18 vs. phenyl-hexyl) or mobile phase composition (acetonitrile/TFA vs. methanol/formic acid). Standardize analytical protocols across experiments.
Q. What strategies mitigate instability of the methylamino-pyrimidine core under acidic or oxidative conditions?
- pH control : Avoid strong acids (e.g., HCl) during workup; instead, use mild acids (acetic acid) for protonation without degradation .
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the methylamino group .
- Protecting groups : Temporarily protect the boronic acid as a pinacol ester during harsh steps, followed by deprotection with aqueous HCl .
Methodological Recommendations
- Synthetic protocols : Prioritize silica gel chromatography for small-scale purification and HPLC for large-scale batches .
- Data validation : Cross-validate LCMS/m/z with theoretical calculations (e.g., ChemDraw or ACD/Labs Percepta ) to confirm molecular integrity.
- Reaction monitoring : Use in-situ FTIR or inline HPLC to track boronic acid consumption in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
